molecular formula C10H10F3N B13903837 (1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13903837
M. Wt: 201.19 g/mol
InChI Key: PBRGODMRDUJDQL-VIFPVBQESA-N
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Description

(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is a chemical compound that belongs to the class of indane derivatives. It is characterized by the presence of a trifluoromethyl group attached to the indane structure, which is further modified by the addition of an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indane core structure.

    Amination: The next step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

    Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated indane derivatives, amine-substituted indanes, and various oxidized or reduced forms of the compound.

Scientific Research Applications

(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    (1S)-5-(TRIFLUOROMETHYL)INDOLE: Similar structure but with an indole core instead of indane.

    (1S)-5-(TRIFLUOROMETHYL)BENZYLAMINE: Similar structure but with a benzylamine core.

    (1S)-5-(TRIFLUOROMETHYL)PHENETHYLAMINE: Similar structure but with a phenethylamine core

Uniqueness

(1S)-5-(TRIFLUOROMETHYL)INDANYLAMINE HCl salt is unique due to its specific indane core structure combined with the trifluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9H,1,4,14H2/t9-/m0/s1

InChI Key

PBRGODMRDUJDQL-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)C(F)(F)F

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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